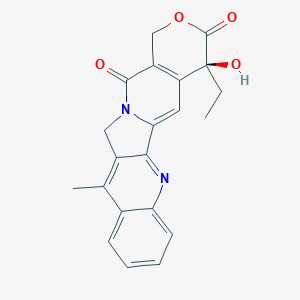

7-Methyl Camptothecin

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

(19S)-19-ethyl-19-hydroxy-10-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-3-21(26)15-8-17-18-13(11(2)12-6-4-5-7-16(12)22-18)9-23(17)19(24)14(15)10-27-20(21)25/h4-8,26H,3,9-10H2,1-2H3/t21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCMSKXVQYEFOZ-NRFANRHFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC=CC=C5N=C4C3=C2)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10430915 | |

| Record name | 7-Methylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78287-26-0 | |

| Record name | 7-Methylcamptothecin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10430915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 7-Methyl Camptothecin and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camptothecin, a potent antineoplastic agent, and its derivatives have been a cornerstone in cancer chemotherapy for decades. Their unique mechanism of action, the inhibition of DNA topoisomerase I, has spurred extensive research into the synthesis of novel analogs with improved efficacy and pharmacological profiles. This technical guide provides an in-depth overview of the synthesis of 7-Methyl Camptothecin, a key derivative with enhanced cytotoxic activity. We will explore two primary synthetic strategies: the total synthesis employing the Friedländer annulation and a direct C-H methylation of the camptothecin core. Detailed experimental protocols, quantitative data, and visualizations of the synthetic workflow and the relevant biological signaling pathway are presented to facilitate further research and development in this critical area of medicinal chemistry.

Introduction

Camptothecin (CPT) is a pentacyclic quinoline alkaloid first isolated from the bark of the Chinese tree Camptotheca acuminata. It exhibits significant antitumor activity by stabilizing the covalent complex between DNA and topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. This stabilization leads to DNA single-strand breaks, which are converted to lethal double-strand breaks upon collision with the replication fork, ultimately inducing cell cycle arrest and apoptosis.

Structure-activity relationship (SAR) studies have demonstrated that modifications at the 7-position of the camptothecin ring system can significantly impact its biological activity. Alkyl substitutions at this position, such as a methyl group, have been shown to enhance cytotoxicity. 7-Methyl Camptothecin has emerged as a particularly potent derivative, warranting detailed investigation into its synthesis and biological effects.

This guide will detail the chemical synthesis of 7-Methyl Camptothecin, providing researchers with the necessary information to produce this compound and its derivatives for further study.

Synthetic Strategies for 7-Methyl Camptothecin

Two principal routes for the synthesis of 7-Methyl Camptothecin are presented: a total synthesis approach and a semi-synthetic modification of the natural product.

Total Synthesis via Friedländer Annulation

The total synthesis of 7-Methyl Camptothecin relies on the construction of the pentacyclic core through a convergent strategy. A key step in this approach is the Friedländer annulation, which involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to form the quinoline ring system (rings A and B) of the final product.

The synthesis can be conceptually divided into the preparation of two key intermediates:

-

The ABC-ring precursor: 2-amino-5-methylbenzaldehyde

-

The DE-ring precursor: The tricyclic ketone, (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione

These intermediates are then condensed in the Friedländer reaction to yield 7-Methyl Camptothecin.

Radical Methylation of Camptothecin

An alternative, more direct approach involves the radical methylation of the readily available camptothecin natural product. This semi-synthetic method offers a shorter route to the target molecule, albeit with its own set of challenges regarding selectivity and purification.

Experimental Protocols

Synthesis of Key Intermediates for Total Synthesis

A plausible synthesis of 2-amino-5-methylbenzaldehyde starts from commercially available p-toluidine.

-

Step 1: N-Acetylation of p-Toluidine. To a solution of p-toluidine in glacial acetic acid, an excess of acetic anhydride is added. The mixture is heated under reflux for 2 hours. After cooling, the product, N-(4-methylphenyl)acetamide, is precipitated by pouring the reaction mixture into ice water, filtered, washed with water, and dried.

-

Step 2: Nitration of N-(4-methylphenyl)acetamide. The acetylated product is dissolved in a mixture of acetic acid and sulfuric acid and cooled in an ice bath. A nitrating mixture (nitric acid in sulfuric acid) is added dropwise while maintaining a low temperature. The reaction mixture is then stirred for several hours before being poured onto crushed ice. The precipitated 2-nitro-N-(4-methylphenyl)acetamide is collected by filtration.

-

Step 3: Hydrolysis of the Nitro-acetyl Compound. The nitro-acetyl compound is hydrolyzed by heating with aqueous sulfuric acid to yield 2-nitro-4-methylaniline.

-

Step 4: Diazotization and Sandmeyer Reaction. The resulting 2-nitro-4-methylaniline is diazotized with sodium nitrite in the presence of hydrochloric acid at 0-5 °C. The diazonium salt is then subjected to a Sandmeyer reaction with cuprous cyanide to introduce a cyano group, yielding 2-nitro-4-methylbenzonitrile.

-

Step 5: Reduction to 2-Amino-5-methylbenzaldehyde. The nitrobenzonitrile is reduced to the corresponding amino aldehyde. This can be achieved in a two-step process: first, reduction of the nitro group to an amino group using a reducing agent like iron in acetic acid, followed by a controlled reduction of the nitrile to an aldehyde using a reagent such as diisobutylaluminium hydride (DIBAL-H).

A detailed, practical asymmetric synthesis of this key tricyclic intermediate has been reported. A representative protocol is as follows[1]:

-

Procedure: A precursor, Compound (Formula 4) (4.3 g, 100 mmol), is dissolved in 200 ml of dichloromethane and 200 ml of 2M sulfuric acid. The mixture is stirred at room temperature for 2 hours. The organic layer is then separated, washed with saturated brine, and dried. The dichloromethane is removed under reduced pressure, and the residue is recrystallized from isopropanol to yield the S-tricyclic lactone (1.5 g).[1]

Friedländer Annulation for 7-Methyl Camptothecin

-

Procedure: A mixture of 2-amino-5-methylbenzaldehyde and (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione is heated in a suitable solvent such as acetic acid or a mixture of toluene and acetic acid, often in the presence of a catalytic amount of a strong acid like p-toluenesulfonic acid. The reaction is heated to reflux for several hours and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. Further purification is achieved by column chromatography on silica gel.

Radical Methylation of Camptothecin

A novel and efficient route for the direct methylation of camptothecin has been described by Wang et al. (2005).

-

Procedure: Camptothecin (0.1 g, 0.29 mmol) is suspended in a mixture of CF3COOH (3.5 ml) and H2SO4 (1.2 ml). FeSO4·7H2O (0.21 g, 0.76 mmol) and H2O (6 ml) are added successively. After cooling to 5°C, HCONH2 (0.2 ml) is added. To this mixture, 65% (CH3)3COOH (0.1 ml, 0.68 mmol) is added dropwise at 2°C. The mixture is stirred for 1 hour at 0°C and then poured into ice water. The precipitated yellow powder is collected by suction, washed with water, and dried in vacuo to yield 7-Methyl Camptothecin (0.100 g).

Quantitative Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Spectroscopic Data |

| (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione | C13H13NO5 | 263.25 | 57 | 172-174 | [α]D15 +115.6° (c=0.5, chloroform)[1] |

| 7-Methyl Camptothecin | C21H18N2O4 | 362.38 | 96.1 | Not reported | IR (KBr) νmax: 3430, 1750, 1653, 1602 cm⁻¹¹H NMR (DMSO-d6) δ: 0.91 (3H, t, J = 7.20 Hz), 1.83–1.96 (2H, m), 2.81 (3H, s), 5.31 (2H, s), 5.47 (2H, s), 7.35 (1H, s), 7.75 (1H, t, J = 7.36 Hz), 7.89 (1H, t, J = 7.06 Hz), 8.17 (1H, d, J = 8.12 Hz), 8.26 (1H, d, J = 8.45 Hz)HRMS (EI) m/z: calcd for C21H18N2O4: 362.127; found: 362.129 |

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 7-Methyl Camptothecin, like other camptothecin analogs, is the inhibition of DNA Topoisomerase I. This leads to the accumulation of DNA single-strand breaks, which are converted to double-strand breaks during DNA replication. The cellular response to this DNA damage involves the activation of complex signaling pathways, primarily leading to cell cycle arrest in the G2/M phase, providing time for DNA repair or, if the damage is too severe, triggering apoptosis.

The DNA damage response is orchestrated by two main kinase signaling cascades: the ATM-Chk2 and the ATR-Chk1 pathways. Camptothecin-induced double-strand breaks are known to activate both of these pathways.[2][3]

-

ATM-Chk2 Pathway: Ataxia-telangiectasia mutated (ATM) kinase is a primary sensor of double-strand breaks. Upon activation, ATM phosphorylates and activates the checkpoint kinase Chk2. Activated Chk2, in turn, phosphorylates and inactivates the phosphatase Cdc25C.[3] In its active, dephosphorylated state, Cdc25C would normally activate the Cyclin B1/CDK1 complex, which is the master regulator of entry into mitosis. By inactivating Cdc25C, the ATM-Chk2 pathway prevents the activation of the Cyclin B1/CDK1 complex, thus halting the cell cycle at the G2/M transition.

-

ATR-Chk1 Pathway: Ataxia-telangiectasia and Rad3-related (ATR) kinase, in conjunction with its partner ATRIP, is recruited to stalled replication forks, a common consequence of topoisomerase I inhibition. ATR then phosphorylates and activates the checkpoint kinase Chk1. Similar to Chk2, activated Chk1 also phosphorylates and inhibits Cdc25C, reinforcing the G2/M arrest.[2]

-

Role of p53: The tumor suppressor protein p53 can also play a role in the G2/M arrest induced by DNA damage.[4] While not always essential for the initial arrest, p53 can contribute to maintaining it. p53 can transcriptionally upregulate p21, a cyclin-dependent kinase inhibitor that can inhibit the activity of the Cyclin B1/CDK1 complex.

Visualizations

Synthetic Workflow for 7-Methyl Camptothecin (Total Synthesis)

Caption: Total synthesis workflow for 7-Methyl Camptothecin.

Signaling Pathway of Camptothecin-Induced G2/M Cell Cycle Arrest

Caption: Camptothecin-induced G2/M cell cycle arrest pathway.

Conclusion

The synthesis of 7-Methyl Camptothecin and its derivatives remains an active and important area of research in the quest for more effective cancer therapies. This guide has provided a comprehensive overview of two key synthetic strategies, along with detailed experimental considerations and quantitative data. The elucidation of the downstream signaling pathways highlights the complex cellular response to these potent Topoisomerase I inhibitors. It is anticipated that the information presented herein will serve as a valuable resource for researchers in the field, enabling the continued development of novel and improved camptothecin-based anticancer agents.

References

- 1. (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1h-pyrano[3,4-f]indolizine-3,6,10(4h)-trione | 110351-94-5 [chemicalbook.com]

- 2. Chk1 and Chk2 are differentially involved in homologous recombination repair and cell cycle arrest in response to DNA double-strand breaks induced by camptothecins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G2 arrest in response to topoisomerase II inhibitors: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methyl Camptothecin Structure-Activity Relationship (SAR) Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of 7-methyl camptothecin and its analogs. Camptothecins are a class of potent anticancer agents that exert their cytotoxic effects by inhibiting DNA topoisomerase I. Modifications to the camptothecin scaffold, particularly at the 7-position, have been extensively explored to enhance efficacy, improve solubility, and overcome drug resistance. This document details the impact of these structural modifications on biological activity, provides methodologies for key experimental assays, and visualizes the underlying molecular mechanisms and experimental workflows.

Structure-Activity Relationship of 7-Methyl Camptothecin Analogs

The fundamental structure of camptothecin is a pentacyclic ring system with a chiral center at position 20 in the E-ring, which is essential for its activity.[1] SAR studies have demonstrated that substitutions at positions 7, 9, 10, and 11 can significantly influence the pharmacological properties of these compounds.[2]

Modifications at the C7 position have been a major focus of research. Alkyl substitutions, such as methyl, ethyl, or chloromethyl groups, have been shown to increase cytotoxic activity.[2][3] The length and nature of the substituent at C7 can modulate the lipophilicity, potency, and stability of the compound in human plasma.[2] For instance, the introduction of a methyl group at the 7-position, often in combination with modifications at the 10 and 11 positions, has led to the development of highly potent analogs. One such example is 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC), which exhibited 2- to 18-fold greater cytotoxicity compared to established drugs like lurtotecan, topotecan, and SN-38.[3]

Furthermore, the incorporation of more complex moieties at the C7 position has yielded promising results. A series of novel 7-(N-[(substituted-sulfonyl)piperazinyl]-methyl)-camptothecin derivatives have demonstrated potent cytotoxic activity, with IC50 values in the nanomolar range.[4] Notably, some of these compounds have shown significant activity against multidrug-resistant (MDR) cancer cell lines, suggesting that C7 modifications can help overcome resistance mechanisms.[4][5]

Quantitative Data on Cytotoxicity

The following tables summarize the in vitro cytotoxicity of various 7-methyl camptothecin analogs against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: Cytotoxicity (IC50, nM) of 7-(N-[(substituted-sulfonyl)piperazinyl]-methyl)-camptothecin Derivatives [4]

| Compound | A-549 (Lung) | MDA-MB-231 (Breast) | KB (Nasopharyngeal) | KB-VIN (MDR) | MCF-7 (Breast) |

| 12k | - | - | - | 20.2 | - |

| 12l | - | - | - | 1.2 | - |

| Irinotecan | >20,000 | >20,000 | >20,000 | >20,000 | >20,000 |

| Topotecan | - | - | - | - | - |

Note: A dash (-) indicates that the data was not provided in the cited source. The IC50 values for Irinotecan are presented as >20,000 nM against the KB-VIN cell line.

Table 2: Comparative Cytotoxicity of 7-methyl-10,11-ethylenedioxy-20(S)-camptothecin (MEC) [3]

| Compound | Fold Increase in Cytotoxicity vs. Lurtotecan | Fold Increase in Cytotoxicity vs. Topotecan | Fold Increase in Cytotoxicity vs. SN-38 |

| MEC | ~2-18 | ~2-18 | ~2-18 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments used in the evaluation of 7-methyl camptothecin analogs.

In Vitro Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [2][6]

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilization solution (e.g., 100 µL of a solution containing sodium dodecyl sulfate and dimethylformamide) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

2. Sulforhodamine B (SRB) Assay [1][3]

This assay is based on the ability of the SRB dye to bind to protein components of cells, providing a measure of cell mass.

-

Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After treatment, fix the cells by gently adding cold trichloroacetic acid (TCA) to each well and incubating for at least 1 hour at 4°C.

-

Staining: Wash the plates with water and stain with 0.4% SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization: Air-dry the plates and add a solubilizing agent (e.g., 10 mM Tris base) to each well.

-

Absorbance Measurement: Measure the absorbance at approximately 540 nm.

Topoisomerase I Inhibition Assays

1. DNA Relaxation Assay [7][8][9]

This assay measures the catalytic activity of topoisomerase I by observing the conversion of supercoiled DNA to its relaxed form.

-

Reaction Setup: Prepare a reaction mixture containing supercoiled plasmid DNA, purified human topoisomerase I, and the test compound in an appropriate assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

-

Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA compared to the control.

2. DNA Cleavage Assay [4][10][11]

This assay detects the ability of a compound to stabilize the covalent complex between topoisomerase I and DNA, leading to DNA cleavage.

-

Substrate Preparation: Prepare a DNA substrate, typically a short oligonucleotide, that is radioactively or fluorescently labeled at one end.

-

Reaction Setup: Incubate the labeled DNA substrate with purified topoisomerase I and the test compound.

-

Denaturation and Electrophoresis: Denature the reaction products and separate them by denaturing polyacrylamide gel electrophoresis.

-

Detection: Visualize the DNA fragments by autoradiography or fluorescence imaging. An increase in the amount of cleaved DNA fragments indicates that the compound stabilizes the topoisomerase I-DNA complex.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of 7-methyl camptothecin analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Core Mechanism of Action of 7-Methyl Camptothecin as a Topoisomerase I Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

7-Methyl Camptothecin belongs to the camptothecin class of anti-cancer agents that specifically target human DNA topoisomerase I (Top1). This technical guide delineates the molecular mechanism by which 7-Methyl Camptothecin exerts its cytotoxic effects. By binding to the covalent Top1-DNA complex, it stabilizes this transient intermediate, thereby preventing the re-ligation of the single-strand DNA break. This stabilization of the "cleavable complex" leads to the accumulation of DNA lesions, which, upon collision with the replication fork during the S-phase of the cell cycle, are converted into irreversible double-strand breaks. These ultimately trigger apoptotic cell death. The substitution of a methyl group at the 7-position of the camptothecin core structure generally enhances the compound's lipophilicity and potency in stabilizing the cleavable complex, contributing to its cytotoxic efficacy. This guide provides a comprehensive overview of the mechanism of action, quantitative data on related compounds, detailed experimental protocols for assessing its activity, and visual representations of the key pathways and processes.

Core Mechanism of Action

The fundamental mechanism of action of 7-Methyl Camptothecin as a Topoisomerase I inhibitor can be dissected into several key stages:

2.1 Targeting the Topoisomerase I-DNA Complex:

Human Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA that arises during replication and transcription. It achieves this by inducing a transient single-strand break in the DNA backbone. In this process, a tyrosine residue in the enzyme's active site (Tyr723) forms a covalent bond with the 3'-phosphate end of the cleaved DNA strand, creating a "cleavable complex". This allows the intact strand to rotate around the cleaved strand, relaxing the DNA supercoiling.

Unlike inhibitors that target the free enzyme, 7-Methyl Camptothecin is an uncompetitive inhibitor, meaning it selectively binds to the Topoisomerase I-DNA covalent complex.[1] This binding event is crucial for its inhibitory action. The formation of this ternary complex, consisting of Top1, DNA, and 7-Methyl Camptothecin, is the pivotal step in its mechanism.

2.2 Stabilization of the Cleavable Complex:

Upon binding, 7-Methyl Camptothecin intercalates into the DNA at the site of the single-strand break, effectively acting as a molecular wedge.[1] This intercalation prevents the 5'-hydroxyl end of the cleaved DNA strand from re-aligning for the re-ligation reaction. The planar pentacyclic ring structure of the camptothecin molecule is essential for this interaction. Hydrogen bonding and hydrophobic interactions between the drug, specific amino acid residues of Topoisomerase I, and the DNA bases contribute to the stabilization of this ternary complex.[2]

2.3 Inhibition of DNA Re-ligation and Accumulation of DNA Lesions:

The stabilized ternary complex traps the Topoisomerase I enzyme on the DNA, preventing the re-ligation of the single-strand break. This transforms the transient cleavable complex into a long-lived DNA lesion. The accumulation of these stalled complexes along the DNA is a hallmark of camptothecin activity.

2.4 Induction of Cell Death:

The cytotoxicity of 7-Methyl Camptothecin is primarily exerted during the S-phase of the cell cycle. When the DNA replication machinery, specifically the replication fork, collides with the stabilized Top1-DNA-drug ternary complex, the single-strand break is converted into a highly cytotoxic double-strand break.[2] The collapse of the replication fork and the generation of these irreversible DNA double-strand breaks trigger a DNA damage response, leading to cell cycle arrest and, ultimately, the activation of the apoptotic cascade and programmed cell death.

Quantitative Data

Table 1: Cytotoxicity (IC50) of Camptothecin and Analogs in Human Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

| Camptothecin | HT-29 (Colon) | 10 | [4] |

| Camptothecin | MDA-MB-157 (Breast) | 7 | [5] |

| Camptothecin | GI 101A (Breast) | 150 | [5] |

| Camptothecin | MDA-MB-231 (Breast) | 250 | [5] |

| Camptothecin | MCF7 (Breast) | 570 | [6] |

| Topotecan | HT-29 (Colon) | 33 | [4] |

| SN-38 | HT-29 (Colon) | 8.8 | [4] |

| 7-Cyanocamptothecin | H460 (Lung) | 50-1000 | [7] |

Table 2: Topoisomerase I-DNA Cleavage Complex Stabilization (EC50)

| Compound | System | EC50 (µM) | Reference |

| Camptothecin | Purified Topo I + Plasmid DNA | ~1.0 | [3] |

| 7-Alkyl Camptothecins | Purified Topo I + Plasmid DNA | ~0.1 | [3] |

| 10-Hydroxy Camptothecin | Purified Topo I + Plasmid DNA | ~0.01 | [3] |

| 10,11-Methylenedioxy Camptothecin | Purified Topo I + Plasmid DNA | ~0.01 | [3] |

Note: EC50 is the concentration required to produce cleavable complexes in 50% of the plasmid DNA.

Experimental Protocols

4.1 Topoisomerase I DNA Relaxation Assay

This assay measures the ability of a compound to inhibit the catalytic activity of Topoisomerase I, which is the relaxation of supercoiled plasmid DNA.

-

Materials:

-

Human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl pH 7.5, 1 M KCl, 50 mM MgCl₂, 1 mM EDTA, 300 µg/mL BSA)

-

7-Methyl Camptothecin (or other test compounds) dissolved in DMSO

-

Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.25% bromophenol blue, 50% glycerol)

-

Agarose

-

Tris-acetate-EDTA (TAE) buffer

-

Ethidium bromide or other DNA stain

-

UV transilluminator and gel documentation system

-

-

Protocol:

-

Prepare a reaction mixture containing 1x Topoisomerase I reaction buffer, 200-500 ng of supercoiled plasmid DNA, and varying concentrations of 7-Methyl Camptothecin (and a DMSO vehicle control).

-

Initiate the reaction by adding a predetermined amount of human Topoisomerase I (typically 1-2 units).

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding the stop solution/loading dye.

-

Load the samples onto a 1% agarose gel in TAE buffer.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the amount of supercoiled and relaxed DNA in each lane. The inhibition of relaxation is observed as the persistence of the supercoiled DNA band.

-

4.2 Topoisomerase I-Mediated DNA Cleavage Assay

This assay directly measures the ability of a compound to stabilize the Topoisomerase I-DNA cleavable complex.[8]

-

Materials:

-

Human Topoisomerase I

-

A DNA substrate with a known high-affinity Topoisomerase I cleavage site (e.g., a specific oligonucleotide or a linearized plasmid)

-

32P-end-labeled DNA substrate

-

10x Topoisomerase I reaction buffer

-

7-Methyl Camptothecin (or other test compounds) dissolved in DMSO

-

SDS (20% solution)

-

Proteinase K

-

Formamide loading dye

-

Denaturing polyacrylamide gel

-

Phosphorimager or autoradiography film

-

-

Protocol:

-

Incubate the 32P-end-labeled DNA substrate with human Topoisomerase I in 1x reaction buffer in the presence of varying concentrations of 7-Methyl Camptothecin (and a DMSO vehicle control) at 37°C for 30 minutes.

-

Stop the reaction by adding SDS to a final concentration of 1%.

-

Add Proteinase K and incubate at 50°C for 1 hour to digest the protein.

-

Add formamide loading dye and heat the samples at 95°C for 5 minutes to denature the DNA.

-

Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Visualize the radiolabeled DNA fragments using a phosphorimager or by exposing the gel to autoradiography film.

-

The intensity of the cleavage product band corresponds to the amount of stabilized cleavable complex.

-

Visualizations

Caption: Signaling pathway of Topoisomerase I inhibition by 7-Methyl Camptothecin.

References

- 1. The mechanism of topoisomerase I poisoning by a camptothecin analog - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7- and 10-substituted camptothecins: dependence of topoisomerase I-DNA cleavable complex formation and stability on the 7- and 10-substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials [pubmed.ncbi.nlm.nih.gov]

- 5. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of the cytotoxic effect of camptothecin solid lipid nanoparticles on MCF7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel 7-substituted camptothecins with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

discovery and development of 7-Methyl Camptothecin in oncology

An In-Depth Technical Guide on the Discovery and Development of 7-Methyl Camptothecin in Oncology

Introduction

Camptothecin (CPT), a pentacyclic quinoline alkaloid first isolated from the Chinese tree Camptotheca acuminata in 1966 by M. E. Wall and M. C. Wani, is a cornerstone in the development of anticancer therapies.[1][2][3] Its unique mechanism of action, the inhibition of DNA topoisomerase I (Top1), leads to DNA damage and apoptosis in cancer cells.[2][] Despite its potent antitumor activity, the clinical application of the parent compound was hampered by poor water solubility and significant toxicity.[3][5][6] This led to extensive research into the synthesis of CPT analogues with improved pharmacological properties.

Modifications at various positions of the CPT ring structure have been explored, with substitutions at the 7-position proving particularly fruitful for enhancing potency and overcoming drug resistance. This guide focuses on the discovery and development of 7-Methyl Camptothecin and its closely related analogues, providing a technical overview for researchers and drug development professionals.

Discovery and Synthesis

The strategic modification of the CPT core structure at the 7-position has been a key area of focus. Introducing small alkyl groups, such as a methyl or ethyl group, can enhance the compound's properties. For instance, the derivative 7-ethylcamptothecin (ECPT) demonstrated stronger growth-inhibiting activity against tumor cells and a longer biological half-life compared to the parent CPT.[7] This enhancement is often attributed to improved lipophilicity and stabilization of the critical Top1-DNA cleavable complex.[8][9]

The synthesis of 7-substituted camptothecins can be achieved through various chemical routes. A common strategy involves the condensation of a key intermediate, such as 20S-CPT-7-aldehyde or a related ketone, with an appropriate reagent.[8][10] More complex total synthesis routes have also been developed, often employing methods like the Friedländer condensation to construct the core ring system.[11]

A general synthetic approach for a related and well-studied analogue, 7-ethyl-10-hydroxycamptothecin (SN-38), involves the reaction of 4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione with 1-(2-amino-5-hydroxyphenyl)-propan-1-one.[12] This highlights the modular nature of CPT synthesis, allowing for the introduction of various functional groups at key positions.

Mechanism of Action: Topoisomerase I Inhibition

The primary molecular target of 7-Methyl Camptothecin, like all CPT analogues, is the nuclear enzyme DNA topoisomerase I.[2][13] Top1 relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[][14] CPT derivatives exert their cytotoxic effect by binding to the covalent complex formed between Top1 and DNA. This binding stabilizes the "cleavable complex," preventing the enzyme from re-ligating the DNA strand.[][15]

When the DNA replication fork collides with this stabilized ternary complex, the transient single-strand break is converted into a permanent and lethal double-strand break.[16] The accumulation of these double-strand breaks triggers a DNA damage response, leading to cell cycle arrest, typically in the S or G2/M phase, and ultimately programmed cell death (apoptosis).[][7]

Caption: Mechanism of action of 7-Methyl Camptothecin via Topoisomerase I inhibition.

Preclinical Data and In Vivo Studies

Derivatives of camptothecin with substitutions at the 7-position have demonstrated significant cytotoxic activity in a wide range of cancer cell lines. While specific data for 7-Methyl Camptothecin is integrated within broader studies of 7-substituted analogues, the closely related 7-ethylcamptothecin (ECPT) provides a strong basis for comparison.

Quantitative Data Summary

The following tables summarize representative preclinical data for 7-substituted camptothecin derivatives, primarily focusing on ECPT as an exemplar.

Table 1: In Vitro Cytotoxicity of 7-Ethylcamptothecin (ECPT) vs. Camptothecin (CPT)

| Cell Line | Compound | IC50 (ng/mL) | Reference |

| KB (Human carcinoma) | ECPT | 3.5 | [7] |

| CPT | 8.6 | [7] | |

| H460 (Human NSCLC) | 7-Alkyl/Alkenyl CPTs | 0.01-0.3 µM range | [10][17] |

Table 2: In Vivo Antitumor Activity of 7-Ethylcamptothecin (ECPT) vs. Camptothecin (CPT)

| Tumor Model | Compound | Administration | Max T/C (%)* | Reference |

| Murine Leukemia L1210 | ECPT | Intraperitoneal | 325 | [7] |

| CPT | Intraperitoneal | 232 | [7] |

*T/C (%) refers to the ratio of tumor size in treated vs. control animals, expressed as a percentage. A lower value indicates higher antitumor activity.

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel anticancer agents. Below are representative protocols for key experiments in the development of CPT derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Materials: 96-well plates, cancer cell lines, complete culture medium, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.

-

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with serial dilutions of the test compound (e.g., 7-Methyl Camptothecin) and a vehicle control.

-

Incubate for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the concentration that inhibits 50% of cell growth (IC50) by plotting absorbance against drug concentration.[18]

-

Protocol 2: Topoisomerase I DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the Top1-DNA cleavable complex.

-

Materials: Purified human Topoisomerase I, supercoiled plasmid DNA (e.g., pBR322), reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA), test compound, loading dye, agarose gel, ethidium bromide, gel imaging system.[14][19]

-

Procedure:

-

Prepare reaction mixtures containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the test compound.

-

Initiate the reaction by adding purified Topoisomerase I.

-

Incubate the mixture at 37°C for 30 minutes.

-

Terminate the reaction by adding SDS (to a final concentration of 0.5%) and proteinase K.[19]

-

Add loading dye and resolve the DNA topoisomers on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of nicked or linear DNA, representing the stabilized cleavable complex.

-

Protocol 3: In Vivo Human Tumor Xenograft Study

This protocol assesses the antitumor efficacy of a compound in a living organism.

-

Materials: Immunocompromised mice (e.g., nude or SCID), human cancer cells, sterile PBS, calipers, test compound formulation, vehicle control.

-

Procedure:

-

Subcutaneously inject a suspension of human tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

-

Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the test compound and vehicle control according to a predetermined schedule (e.g., intravenously, daily for 5 days).[5]

-

Monitor tumor size using calipers and animal body weight regularly.

-

At the end of the study, calculate tumor growth inhibition (TGI) based on the differences in tumor volume between the treated and control groups.[5][18]

-

Experimental and Logical Frameworks

The development of a new CPT analogue follows a logical progression from initial synthesis and screening to detailed preclinical evaluation.

Caption: General experimental workflow for CPT analogue development.

Conclusion

The discovery and development of 7-Methyl Camptothecin and related 7-substituted analogues represent a significant advancement in the field of oncology. These compounds exhibit enhanced cytotoxic potency and improved pharmacological profiles compared to the parent camptothecin.[7] The core mechanism remains the potent inhibition of topoisomerase I, leading to irreversible DNA damage and cancer cell death. Through a structured development pipeline encompassing chemical synthesis, rigorous in vitro screening, and comprehensive in vivo evaluation, these derivatives have shown considerable promise. The continued exploration of this chemical space, guided by the principles of structure-activity relationships, holds the potential to yield novel and more effective cancer therapeutics.

References

- 1. acs.org [acs.org]

- 2. phcogrev.com [phcogrev.com]

- 3. Camptothecin - Wikipedia [en.wikipedia.org]

- 5. Cancer Therapies Utilizing the Camptothecins: A Review of in Vivo Literature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Camptothecins: a review of their development and schedules of administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action of 7-ethylcamptothecin on tumor cells and its disposition in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel 7-oxyiminomethyl derivatives of camptothecin with potent in vitro and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel 7-alkyl methylenedioxy-camptothecin derivatives exhibit increased cytotoxicity and induce persistent cleavable complexes both with purified mammalian topoisomerase I and in human colon carcinoma SW620 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Total synthesis of 7-ethyl-10-hydroxycamptothecin (SN38) and its application to the development of C18-functionalized camptothecin derivatives. | Semantic Scholar [semanticscholar.org]

- 12. US20080103309A1 - Process for the Manufacturing of 7-Ethyl-10-Hydroxy Camptothecin - Google Patents [patents.google.com]

- 13. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Human topoisomerase I inhibition: docking camptothecin and derivatives into a structure-based active site model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. e-century.us [e-century.us]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Preclinical evaluation of the novel 7-substituted camptothecin Namitecan (ST1968) in paediatric tumour models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Unlocking Potent Anticancer Activity: A Technical Guide to 7-Methyl Camptothecin Analogues

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning field of 7-methyl camptothecin analogues as promising anticancer agents. Camptothecin (CPT), a natural alkaloid isolated from the bark of Camptotheca acuminata, and its derivatives have garnered significant attention for their potent antitumor activity.[1] Modifications at the 7-position of the CPT scaffold have been a key strategy in developing novel analogues with enhanced efficacy, improved pharmacological profiles, and the ability to overcome drug resistance. This document provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols for key assays related to these promising compounds.

Mechanism of Action: Targeting the DNA Topoisomerase I Complex

The primary molecular target of camptothecin and its analogues is DNA topoisomerase I (Top1), a nuclear enzyme essential for relieving torsional stress in DNA during replication and transcription.[2][3] Top1 functions by creating a transient single-strand break in the DNA, allowing the DNA to unwind, and then religating the strand.[2] Camptothecins exert their cytotoxic effects by binding to the Top1-DNA covalent complex, stabilizing it and preventing the religation step.[2][4][5] This stabilization of the "cleavable complex" leads to an accumulation of single-strand DNA breaks.[2][6]

The collision of a replication fork with this stabilized ternary complex results in the conversion of the single-strand break into a lethal double-strand break.[2][] These irreversible DNA lesions, if not repaired, trigger cell cycle arrest, typically in the S or G2/M phase, and ultimately lead to apoptosis (programmed cell death).[4][]

References

- 1. Camptothecin - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Topoisomerase Inhibitors: Camptothecins, Anthracyclines, and Etoposide | Oncohema Key [oncohemakey.com]

- 4. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ar.iiarjournals.org [ar.iiarjournals.org]

- 6. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methyl Camptothecin chemical properties and molecular structure

An In-depth Technical Guide to the Chemical Properties and Molecular Structure of 7-Methyl Camptothecin

Abstract

7-Methyl Camptothecin is a derivative of the natural alkaloid Camptothecin, a potent inhibitor of DNA topoisomerase I.[1][2] This technical guide provides a comprehensive overview of the chemical properties, molecular structure, and mechanism of action of 7-Methyl Camptothecin. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of quantitative data. The modifications at the 7-position of the camptothecin core, such as the introduction of a methyl group, have been shown to influence the compound's cytotoxicity and lipophilicity.[2][3]

Molecular Structure

7-Methyl Camptothecin possesses the characteristic pentacyclic ring structure of its parent compound, camptothecin. This structure consists of a pyrrolo[3,4-β]-quinoline moiety (rings A, B, and C), a conjugated pyridone moiety (ring D), and a chiral center at position 20 within the α-hydroxy lactone ring (ring E) in the (S) configuration.[2] The key modification in 7-Methyl Camptothecin is the presence of a methyl group at the 7-position of the B-ring. The planarity of the ring system is a crucial factor in its ability to inhibit topoisomerase I.[2]

Key Structural Features:

-

Pentacyclic Core: A planar system that facilitates intercalation into the DNA-enzyme complex.[2][4]

-

α-hydroxy lactone E-ring: Essential for its biological activity. The lactone is susceptible to hydrolysis, opening into an inactive carboxylate form.[2][3] The closed lactone form is favored in acidic environments.[2][3]

-

(S)-configuration at C-20: The stereochemistry at this chiral center is critical for its interaction with topoisomerase I; the (R) configuration is inactive.[2][3]

-

7-Methyl Group: Alkyl substitutions at the C7 position, such as a methyl group, have been shown to increase cytotoxicity.[2][3] This modification can also increase lipophilicity and stability in human plasma.[2]

Chemical Properties

The physicochemical properties of 7-Methyl Camptothecin are crucial for its solubility, stability, and biological activity. It is characterized as a yellow solid and is known to be poorly soluble in water.[1]

| Property | Value | Source |

| Molecular Formula | C₂₁H₁₈N₂O₄ | [1] |

| Molecular Weight | 362.4 g/mol | [1] |

| Appearance | Yellow Solid | [1] |

| Solubility | Poorly water soluble. Soluble in DMSO and dimethylformamide. | [1][5] |

| Topological Polar Surface Area | 79.7 Ų | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

Mechanism of Action: Topoisomerase I Inhibition

The primary mechanism of action for 7-Methyl Camptothecin, like all camptothecin analogues, is the inhibition of DNA topoisomerase I (Topo I).[4][6] Topo I is a nuclear enzyme that relieves torsional stress in DNA during replication and transcription by inducing transient single-strand breaks.[4][6]

The planar pentacyclic structure of 7-Methyl Camptothecin intercalates into the DNA-Topo I complex, stabilizing it.[4][6] This prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks.[4] When a replication fork encounters this stabilized ternary complex, it results in a double-strand break, a highly cytotoxic lesion that can trigger cell cycle arrest and apoptosis.[4][6]

Experimental Protocols

Synthesis of 7-Methyl Camptothecin

A plausible synthetic route for 7-Methyl Camptothecin involves a Friedländer annulation, which is a common method for constructing the quinoline ring system of camptothecins.[7]

Workflow for Synthesis:

Detailed Protocol:

-

Condensation: Equimolar amounts of 2-amino-5-methylbenzaldehyde and a suitable tricyclic lactone, such as (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, are refluxed in a solvent mixture like toluene and acetic acid.[7] A catalytic amount of a strong acid, for instance, p-toluenesulfonic acid, is added to facilitate the reaction.[7]

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with an aqueous solution to remove the acid catalyst and other water-soluble impurities.

-

Purification: The crude product is purified using column chromatography on silica gel with an appropriate eluent system, such as a gradient of chloroform and methanol.[8]

-

Characterization: The structure and purity of the final product, 7-Methyl Camptothecin, are confirmed by analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability.[9]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of 7-Methyl Camptothecin for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The plates are incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

-

Absorbance Reading: The absorbance of the wells is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.[9]

Topoisomerase I Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by human topoisomerase I.[9]

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, human Topo I enzyme, and a reaction buffer.

-

Inhibitor Addition: Varying concentrations of 7-Methyl Camptothecin are added to the reaction tubes.[9] A no-drug control is included.[9]

-

Incubation: The reaction is incubated at 37°C for a set time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing a protein denaturant (e.g., SDS) and a DNA loading dye.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and separated by electrophoresis.

-

Visualization: The DNA bands are visualized under UV light after staining with a fluorescent dye (e.g., ethidium bromide). The supercoiled and relaxed forms of the plasmid DNA will migrate at different rates, allowing for the assessment of Topo I activity and its inhibition by 7-Methyl Camptothecin.

Conclusion

7-Methyl Camptothecin is a promising anticancer agent that belongs to the camptothecin family of topoisomerase I inhibitors. Its chemical structure, particularly the methyl group at the 7-position, contributes to its enhanced cytotoxic activity. A thorough understanding of its chemical properties, molecular structure, and mechanism of action is essential for its further development and application in oncology research. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of this and other related camptothecin analogues.

References

- 1. Page loading... [guidechem.com]

- 2. Camptothecin - Wikipedia [en.wikipedia.org]

- 3. Camptothecin [bionity.com]

- 4. benchchem.com [benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Synthesis, Experimental and Density Functional Theory (DFT) Studies on Solubility of Camptothecin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Topoisomerase I as a Therapeutic Target for 7-Methyl Camptothecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of human DNA Topoisomerase I (Top1) as a pivotal target in oncology, with a specific focus on the mechanism and evaluation of 7-Methyl Camptothecin, a potent derivative of the natural alkaloid camptothecin. This document details the molecular interactions, consequent cellular pathways, quantitative efficacy data, and the experimental protocols essential for research and development in this area.

Introduction: The Critical Role of Topoisomerase I in Cell Proliferation

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoiling, that arise during critical cellular processes including replication, transcription, and recombination. Human Topoisomerase I, a type IB topoisomerase, alleviates torsional strain by inducing transient single-strand breaks in the DNA backbone.

The enzyme's activity is particularly elevated in rapidly proliferating cells, a hallmark of cancer. This dependency makes Top1 an attractive and validated target for anticancer therapies. Camptothecin (CPT), first isolated from the bark of Camptotheca acuminata, was identified as a specific inhibitor of Top1. However, its clinical application was hampered by poor water solubility and adverse effects. This led to the development of numerous synthetic analogs, such as 7-Methyl Camptothecin, designed to improve potency, stability, and pharmacological properties. Alkyl substitution at the 7th position on the B-ring of the camptothecin structure has been shown to enhance cytotoxicity.

Mechanism of Action: Poisoning the Enzyme

Unlike typical enzyme inhibitors that block the active site, camptothecins act as "topoisomerase poisons." They do not prevent Top1 from binding to DNA or cleaving it; instead, they interfere with the religation step of the enzyme's catalytic cycle.

The process unfolds as follows:

-

Cleavage: Top1 binds to DNA and creates a single-strand nick. A covalent bond is formed between the catalytic tyrosine residue (Tyr723) of the enzyme and the 3'-phosphate end of the broken DNA strand. This intermediate is known as the Top1-DNA cleavage complex (Top1cc).

-

Inhibition by 7-Methyl Camptothecin: 7-Methyl Camptothecin intercalates into the DNA at the site of the nick and binds to both the enzyme and the DNA. This interaction stabilizes the Top1cc, effectively trapping the enzyme on the DNA and preventing the religation of the single-strand break.

-

Generation of Cytotoxic Lesions: The stabilized Top1cc itself is not highly toxic. However, during the S-phase of the cell cycle, the advancing DNA replication fork collides with this ternary complex. This collision converts the reversible single-strand break into an irreversible and highly cytotoxic DNA double-strand break (DSB). Collisions with the transcription machinery can also contribute to cytotoxicity.

-

Cell Death: The accumulation of these irreparable DSBs triggers a cascade of cellular responses, including cell cycle arrest and, ultimately, programmed cell death (apoptosis).

Cellular Consequences and Signaling Pathways

The induction of DNA double-strand breaks by 7-Methyl Camptothecin activates robust cellular signaling networks designed to address genomic stress.

DNA Damage Response (DDR) and Cell Cycle Arrest

The presence of DSBs is primarily sensed by the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM phosphorylates a host of downstream targets, including the checkpoint kinase CHK2 and the tumor suppressor p53. This cascade leads to cell cycle arrest, predominantly at the G2/M checkpoint, providing the cell with time to repair the damage. If the damage is too extensive, these same pathways can pivot to initiate apoptosis.

Induction of Apoptosis

When DNA repair fails, the cell is eliminated via apoptosis. The DDR pathway, particularly through p53 activation, can transcriptionally upregulate pro-apoptotic proteins of the BCL-2 family, such as BAX and PUMA. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c into the cytosol, and the formation of the apoptosome. The apoptosome activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3, leading to the systematic dismantling of the cell.[1]

Data Presentation: In Vitro Cytotoxicity

The potency of camptothecin derivatives is typically evaluated across a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric of cytotoxicity. While specific IC50 data for 7-Methyl Camptothecin is not broadly compiled, studies on various 7-substituted analogs demonstrate potent activity, often in the nanomolar range and frequently exceeding the potency of the clinical drug Topotecan.[2][3]

| Compound Class | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Camptothecin (Parent) | HT-29 | Colon Carcinoma | 0.037 | [4] |

| LOX | Melanoma | 0.048 | [4] | |

| SK-OV-3 | Ovarian Adenocarcinoma | 0.041 | [4] | |

| MCF-7 | Breast Adenocarcinoma | 0.089 | [5] | |

| HCC1419 | Breast Carcinoma | 0.067 | [5] | |

| 7-substituted CPTs | A-549 | Non-Small Cell Lung | 0.0023 - 1.11 | [2] |

| MDA-MB-231 | Breast Adenocarcinoma | 0.0023 - 1.11 | [2] | |

| KB | Cervical Carcinoma | 0.0023 - 1.11 | [2] | |

| KBvin (MDR) | Cervical Carcinoma | 0.0023 - 1.11 | [2] | |

| H460 | Non-Small Cell Lung | 0.05 - 1.0 | [3] |

Note: The IC50 values for "7-substituted CPTs" represent a range observed for a series of novel 7-(N-substituted-methyl)-camptothecin derivatives and other 7-substituted analogs, demonstrating the high potency achievable with modifications at this position.[2][3]

Experimental Protocols

Evaluating the efficacy of a Top1 inhibitor like 7-Methyl Camptothecin involves a series of biochemical and cell-based assays.

Topoisomerase I Relaxation Assay

This biochemical assay determines a compound's ability to inhibit the overall catalytic activity of Top1.

-

Principle: Top1 relaxes supercoiled plasmid DNA. Inhibitors prevent this relaxation. The supercoiled and relaxed DNA isoforms migrate differently on an agarose gel, allowing for visualization of inhibition.[6]

-

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Top1 Assay Buffer (e.g., 200 mM Tris-HCl, 2 M NaCl, 2.5 mM EDTA, 50% glycerol, pH 7.5)

-

7-Methyl Camptothecin and other test compounds

-

Agarose, TBE buffer, DNA loading dye, Ethidium Bromide

-

-

Protocol:

-

Prepare reaction mixtures in microcentrifuge tubes on ice. To each tube, add 10x Assay Buffer, supercoiled DNA (e.g., 200-400 ng), and sterile water to a near-final volume.[7][8]

-

Add serial dilutions of 7-Methyl Camptothecin (or solvent control, e.g., DMSO) to the respective tubes.

-

Initiate the reaction by adding a predetermined unit of Top1 enzyme that causes complete relaxation in the control tube.

-

Stop the reaction by adding DNA loading dye containing SDS.

-

Load the samples onto a 0.8-1.0% agarose gel.

-

Perform electrophoresis until there is clear separation between supercoiled and relaxed DNA bands.

-

Stain the gel with ethidium bromide and visualize under UV light. Inhibition is indicated by the persistence of the supercoiled DNA band.

-

Topoisomerase I-mediated DNA Cleavage Assay

This assay specifically confirms the mechanism of action as a Top1 poison.

-

Principle: Top1 poisons stabilize the covalent Top1-DNA cleavage complex. This assay uses a radiolabeled DNA substrate to quantify the amount of cleaved DNA fragments generated in the presence of the inhibitor.[10][11]

-

Materials:

-

Purified human Topoisomerase I

-

A short, double-stranded DNA oligonucleotide substrate with a specific Top1 cleavage site

-

[γ-³²P]ATP and T4 Polynucleotide Kinase for 5'-end labeling, or a terminal deoxynucleotidyl transferase and [α-³²P]ddATP for 3'-end labeling

-

Reaction buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA)

-

7-Methyl Camptothecin

-

Denaturing polyacrylamide gel (e.g., 20% acrylamide, 7 M urea)

-

-

Protocol:

-

Prepare the ³²P-end-labeled DNA substrate.

-

Set up reaction tubes containing the reaction buffer and approximately 2 nM of the radiolabeled DNA substrate.[12]

-

Add serial dilutions of 7-Methyl Camptothecin. Include a positive control (e.g., unlabeled Camptothecin) and a no-drug control.

-

Add purified Top1 and incubate at 25-37°C for 20-30 minutes to allow the cleavage/religation equilibrium to be reached.[12]

-

Terminate the reaction by adding SDS (0.5% final concentration) to denature the enzyme, trapping it on the DNA.

-

Add formamide loading dye and heat the samples to denature the DNA.

-

Separate the DNA fragments on a denaturing polyacrylamide gel.

-

Dry the gel and expose it to a phosphor screen or X-ray film. The appearance of shorter, cleaved DNA fragments in the drug-treated lanes indicates stabilization of the cleavage complex.

-

Cell Viability (MTT) Assay

This cell-based assay measures the cytotoxic effect of the compound on cancer cells.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan is proportional to the number of viable cells and can be quantified spectrophotometrically.[13]

-

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well culture plates

-

7-Methyl Camptothecin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

-

Protocol:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of 7-Methyl Camptothecin in culture medium.

-

Remove the old medium from the cells and add the medium containing the drug dilutions. Include wells for untreated (positive viability) and no-cell (background) controls.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[13]

-

Carefully aspirate the medium and add a solubilization solution (e.g., 100-200 µL DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

-

Caspase-3 Activity Assay

This assay confirms that cell death occurs via apoptosis by measuring the activity of a key executioner caspase.

-

Principle: Activated caspase-3 cleaves a specific peptide sequence (DEVD). The assay uses a synthetic substrate consisting of the DEVD sequence conjugated to a colorimetric (p-nitroaniline, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule. Cleavage of the substrate by active caspase-3 releases the reporter, which can be quantified.[14]

-

Materials:

-

Cells treated with 7-Methyl Camptothecin (at ~IC50 concentration) and untreated control cells

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

-

Assay buffer

-

Microplate reader (spectrophotometer or fluorometer)

-

-

Protocol:

-

Induce apoptosis in cells by treating with 7-Methyl Camptothecin for a predetermined time (e.g., 24-48 hours).

-

Harvest both treated and untreated cells and prepare cell lysates according to the kit manufacturer's instructions. This typically involves incubation in a specific lysis buffer on ice.

-

Centrifuge the lysates to pellet debris and collect the supernatant containing the cytosolic proteins.

-

Determine the protein concentration of each lysate to ensure equal loading.

-

In a 96-well plate, add an equal amount of protein from each lysate to separate wells containing assay buffer.

-

Initiate the reaction by adding the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm (for pNA) or fluorescence at Ex/Em = 380/440 nm (for AMC).

-

An increase in signal in the treated samples compared to the untreated control indicates the activation of caspase-3.

-

Conclusion

Topoisomerase I remains a cornerstone target in cancer therapy due to its essential role in the replication of rapidly dividing tumor cells. 7-Methyl Camptothecin and related analogs capitalize on this dependency by trapping the enzyme in a covalent complex with DNA, a mechanism that leads to the formation of lethal double-strand breaks during DNA replication. This targeted poisoning of a fundamental cellular process triggers robust DNA damage responses and ultimately directs cancer cells toward apoptosis. The experimental framework provided herein offers a systematic approach to characterize the biochemical and cellular effects of such inhibitors, forming a critical part of the preclinical evaluation pipeline for this potent class of anticancer agents.

References

- 1. caspase3 assay [assay-protocol.com]

- 2. Design and synthesis of new 7-(N-substituted-methyl)-camptothecin derivatives as potent cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel 7-substituted camptothecins with potent antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Assay of topoisomerase I activity [protocols.io]

- 9. inspiralis.com [inspiralis.com]

- 10. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. creative-bioarray.com [creative-bioarray.com]

The Pivotal Role of the Lactone Ring in the Antitumor Activity of 7-Methyl Camptothecin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical function of the α-hydroxy-lactone ring in the activity of 7-Methyl Camptothecin (7-Me-CPT), a potent derivative of the natural anti-cancer agent, camptothecin (CPT). Understanding the chemistry and biological significance of this functional group is paramount for the rational design and development of novel camptothecin analogs with improved therapeutic indices.

Introduction: The Camptothecin Family and the Significance of the Lactone Ring

Camptothecins are a class of cytotoxic quinoline alkaloids that exert their anticancer effects by inhibiting DNA topoisomerase I (Top1), a crucial enzyme in DNA replication and transcription. The parent compound, camptothecin, was first isolated from the bark of Camptotheca acuminata. While demonstrating significant antitumor activity, its clinical utility was hampered by poor water solubility and severe side effects. This led to the development of numerous analogs, including 7-Methyl Camptothecin, with modifications aimed at enhancing efficacy and drug-like properties.

A central and immutable feature for the activity of all camptothecins is the presence of a five-membered α-hydroxy-lactone ring (the E-ring). This lactone moiety is indispensable for the drug's interaction with the Top1-DNA covalent complex. However, this ring is susceptible to hydrolysis under physiological conditions, leading to a loss of activity and posing a significant challenge in drug development.

Mechanism of Action: A Tale of Two Forms

The anticancer activity of 7-Methyl Camptothecin, like all camptothecins, is exclusively attributed to its closed lactone form. This form intercalates into the DNA-Top1 cleavage complex, stabilizing it and preventing the re-ligation of the single-strand DNA break created by the enzyme. This stabilized ternary complex acts as a roadblock to the advancing replication fork during the S-phase of the cell cycle, leading to the formation of irreversible double-strand DNA breaks and subsequent induction of apoptosis.

At physiological pH (approximately 7.4), the lactone ring of 7-Me-CPT undergoes a reversible, pH-dependent hydrolysis to an open-ring carboxylate form. This carboxylate form is biologically inactive as it lacks the ability to effectively stabilize the Top1-DNA complex. Furthermore, human serum albumin (HSA) exhibits a higher affinity for the carboxylate form, shifting the equilibrium in the bloodstream towards the inactive species and reducing the bioavailability of the active lactone.[1] The equilibrium between the active lactone and inactive carboxylate forms is a critical determinant of the drug's overall efficacy.

Structure-Activity Relationship of the Lactone Ring

The integrity of the α-hydroxy-lactone ring is paramount for the biological activity of camptothecins. Key structural features of this ring and their roles include:

-

The 20-hydroxyl group: The (S)-configuration of the hydroxyl group at the C-20 position is essential for activity. The (R)-enantiomer is inactive. This hydroxyl group forms a crucial hydrogen bond with the Topoisomerase I enzyme.

-

The lactone carbonyl group: This group is also involved in hydrogen bonding interactions within the ternary complex.

-

Planarity: The planar structure of the lactone ring, in conjunction with the other rings of the camptothecin core, facilitates intercalation into the DNA base pairs at the cleavage site.

Modifications at the 7-position, as in 7-Methyl Camptothecin, can influence the electronic properties of the quinoline ring system, which in turn can affect the stability of the lactone ring and the overall potency of the compound. Generally, electron-donating groups at this position can enhance activity.

Quantitative Analysis of Lactone Stability and Cytotoxicity

While specific quantitative data for 7-Methyl Camptothecin is sparse in publicly available literature, extensive research on the parent compound, camptothecin, and its clinically used derivatives, such as topotecan and SN-38 (the active metabolite of irinotecan), provides a strong basis for understanding the behavior of 7-Me-CPT. The following tables summarize representative data for these key analogs.

Table 1: Comparative Cytotoxicity of Camptothecin Analogs

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| Camptothecin | HT-29 | Colon Carcinoma | 10 | [2] |

| MDA-MB-157 | Breast Carcinoma | 7 | [3] | |

| MCF7 | Breast Carcinoma | 89 | [4] | |

| Topotecan | HT-29 | Colon Carcinoma | 33 | [2] |

| SN-38 | HT-29 | Colon Carcinoma | 8.8 | [2] |

| 7-Me-CPT derivative | H460 | Non-small Cell Lung Carcinoma | < Topotecan | [5] |

Note: The cytotoxicity of 7-iminomethyl derivatives of camptothecin, which are structurally related to 7-Methyl Camptothecin, showed a marked increase in cytotoxic activity against H460 non-small lung carcinoma cell line compared to topotecan, suggesting high potency for 7-substituted analogs.[5]

Table 2: Lactone Ring Hydrolysis Kinetics of Camptothecin

| Compound | pH | Temperature (°C) | Half-life (t½) of Lactone Hydrolysis (min) | Lactone at Equilibrium (%) | Reference |

| Camptothecin | 7.3 | Not Specified | 29.4 ± 1.7 | 20.9 ± 0.3 | [6] |

| Camptothecin | 7.4 | 37 | ~11 (in human plasma) | ~0.2 (in human plasma) |

Note: The half-life of the lactone form of camptothecins is significantly reduced in human plasma due to the binding of the carboxylate form to human serum albumin.

Experimental Protocols

Topoisomerase I-Mediated DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the covalent Top1-DNA intermediate.

Materials:

-

Purified human Topoisomerase I

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Top1 reaction buffer (100 mM Tris-HCl pH 7.5, 500 mM KCl, 50 mM MgCl₂, 1 mM EDTA, 150 µg/mL BSA)

-

7-Methyl Camptothecin (and other CPT analogs) dissolved in DMSO

-

2.5% SDS, 0.1 M EDTA

-

Proteinase K (20 mg/mL)

-

1% Agarose gel in 1x TAE buffer

-

Ethidium bromide or other DNA stain

-

Gel loading buffer

Procedure:

-

Prepare reaction mixtures on ice. For a 20 µL reaction, combine:

-

2 µL 10x Top1 reaction buffer

-

200-500 ng supercoiled plasmid DNA

-

Serial dilutions of 7-Methyl Camptothecin (or vehicle control)

-

Nuclease-free water to a final volume of 18 µL.

-

-

Add 2 µL of purified Topoisomerase I to each reaction tube.

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding 2 µL of 2.5% SDS and 2 µL of 0.1 M EDTA.

-

Add 2 µL of Proteinase K and incubate at 50°C for 30 minutes to digest the protein.

-

Add gel loading buffer to each sample.

-

Load the samples onto a 1% agarose gel.

-

Run the gel electrophoresis until the DNA bands are well-separated.

-

Stain the gel with ethidium bromide and visualize under UV light.

Expected Results:

-

Negative control (no Top1): A single band corresponding to supercoiled DNA.

-

Positive control (Top1, no drug): A band corresponding to relaxed DNA.

-

7-Me-CPT treated: An increase in the amount of nicked (open circular) and linear DNA, indicating the stabilization of the Top1-DNA cleavage complex.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell viability and is used to determine the IC50 value of a compound.

Materials:

-

Cancer cell line of interest (e.g., HT-29, MCF7)

-

Complete cell culture medium

-

96-well plates

-

7-Methyl Camptothecin stock solution in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of 7-Methyl Camptothecin in complete culture medium.

-